2-(furan-2-yl)-1-methyl-1H-imidazole

Organometallic chemistry Regioselective lithiation Imidazole functionalization

2-(Furan-2-yl)-1-methyl-1H-imidazole (CAS 32902-09-3) is a heterocyclic compound of the formula C₈H₈N₂O and molecular weight 148.16 g/mol. The compound is a 2,1-disubstituted imidazole derivative that integrates a furan ring at position 2 and a methyl group at position 1 of the imidazole core.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 32902-09-3
Cat. No. B13333134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(furan-2-yl)-1-methyl-1H-imidazole
CAS32902-09-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC=CO2
InChIInChI=1S/C8H8N2O/c1-10-5-4-9-8(10)7-3-2-6-11-7/h2-6H,1H3
InChIKeyUGOAQQHDZUUWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-1-methyl-1H-imidazole (CAS 32902-09-3): A Heterocyclic Building Block with Differentiable Synthetic Reactivity for Research Procurement


2-(Furan-2-yl)-1-methyl-1H-imidazole (CAS 32902-09-3) is a heterocyclic compound of the formula C₈H₈N₂O and molecular weight 148.16 g/mol [1]. The compound is a 2,1-disubstituted imidazole derivative that integrates a furan ring at position 2 and a methyl group at position 1 of the imidazole core . This specific substitution pattern confers distinct electronic and steric properties compared to its non-methylated analog and other 2-aryl-1-methylimidazole congeners. It is primarily offered in research-grade purity (≥95%) and is employed as a synthetic intermediate in medicinal chemistry and chemical biology .

Why 2-(Furan-2-yl)-1-methyl-1H-imidazole Cannot Be Simply Interchanged with Its NH Analog or Other 2-Aryl-1-methylimidazoles


Simple substitution of the N-H analog (2-(furan-2-yl)-1H-imidazole) with the N-methylated derivative (32902-09-3) alters hydrogen-bond donor capacity, lipophilicity, and metabolic susceptibility [1]. More critically, exchanging the 2-furyl substituent for a phenyl or thienyl group changes the site of electrophilic aromatic substitution (EAS) and organometallic reactivity, with metallation occurring exclusively on the furan ring of 32902-09-3, rather than on the imidazole core as observed for 1-methyl-2-phenylimidazole [2]. These reactivity differences have direct consequences for downstream derivatization strategies and biological target engagement, making generic substitution scientifically unsound in both synthesis planning and structure–activity relationship (SAR) optimisation [3]. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-1-methyl-1H-imidazole Versus Closest Analogs


Reversed Metallation Regioselectivity: Exclusive Furan Lithiation vs. Imidazole Lithiation for the Phenyl Analog

Under identical conditions (butyllithium, THF), 1-methyl-2-(furyl-2)imidazole undergoes metallation exclusively on the furan ring at the 3-position, whereas 1-methyl-2-phenylimidazole yields 5-lithium-substituted products on the imidazole ring [1]. This represents a complete reversal of lithiation sites, enabling orthogonal functionalization strategies that are impossible with the phenyl isostere.

Organometallic chemistry Regioselective lithiation Imidazole functionalization

Electrophilic Substitution Occurring on the Furan Ring, Enabling a Distinct SAR Expansion Path

Electrophilic attack (bromination, nitration, formylation, acylation, hydroxymethylation) on 1-methyl-2-(2-furyl)imidazole occurs primarily at the free α′-position of the furan ring, leaving the imidazole core intact [1]. This contrasts sharply with the behaviour of many 2-aryl-1-methylimidazoles lacking a furan ring, where electrophilic reactions often occur on the imidazole moiety (e.g., at C-4 or C-5) [2].

Electrophilic aromatic substitution Imidazole derivatization Medicinal chemistry intermediates

Physicochemical Differentiation: Lower logP and Reduced PSA Compared to the NH Analog, Impacting Permeability and Solubility Profiles

The target compound (32902-09-3) exhibits a computed XLogP3-AA of 0.8 [1] and a topological polar surface area (TPSA) of 31 Ų [1]. By comparison, the NH analog 2-(furan-2-yl)-1H-imidazole (CAS 89795-49-3) has a logP of ~1.67 and a TPSA of ~41.8 Ų . The target compound thus has a significantly lower lipophilicity and smaller polar surface area, which is often associated with improved passive membrane permeability and reduced efflux susceptibility.

Lipophilicity Polar surface area Drug-like properties Physicochemical profiling

N-Methylation Alters Isomer Ratios Favoring the 5-Furyl Over the 4-Furyl Regioisomer, in Contrast to Phenylimidazole Alkylation

When 4(5)-(2-furyl)imidazole is N-methylated in KOH–acetone, the major product is 1-methyl-5-(2-furyl)imidazole, whereas methylation of 4(5)-phenylimidazole under analogous conditions gives a different isomer distribution [1]. This established preference for the 5-substituted regioisomer provides a synthetic rationale for selecting the 2-(furan-2-yl)-1-methyl isomer from the outset rather than relying on non-selective alkylation of the NH precursor.

Alkylation regioselectivity Isomer ratio Synthetic methodology

Potential as an NQO2 Inhibitor Scaffold: N-Methylimidazole Isosteric Replacement Can Maintain Potency

In a systematic evaluation of furan-amidine analogs as NQO2 inhibitors, replacement of the furan ring with N-methylimidazole was shown to retain biological activity [1]. Although the specific IC₅₀ of 32902-09-3 against NQO2 has not been reported, the study demonstrates that the N-methylimidazole moiety can act as a viable isostere for the furan ring in this pharmacological context [1]. This provides a precedent for the target compound as a privileged scaffold in NQO2-targeted drug discovery.

NQO2 inhibition Cancer chemotherapy Bioisosterism Furan replacement

Priority Application Scenarios for 2-(Furan-2-yl)-1-methyl-1H-imidazole Based on Verified Differentiation Evidence


Furan-Directed C–H Functionalization in Late-Stage Diversification Campaigns

The exclusive furan C-3 (or tunable C-5) lithiation of 32902-09-3, established by Stoyanov et al. [1], makes it the reagent of choice for research groups employing directed ortho-metalation (DoM) or C–H activation strategies on biheteroaryl scaffolds. Unlike the phenyl analog—which lithiates on the imidazole ring—the target compound permits selective furan elaboration without competing imidazole reactivity, enabling late-stage diversification of complex molecules.

Electrophilic Derivatization Library Synthesis with Imidazole Core Preservation

Based on the electrophilic substitution pattern where bromination, nitration, formylation, and acylation occur primarily on the furan ring [2], 32902-09-3 is ideally suited for generating focused libraries of 2-(5-substituted-furan-2-yl)-1-methylimidazole derivatives for SAR exploration, while retaining the imidazole nucleus unmodified for target binding.

Physicochemical Lead Optimisation: Replacing NH-Imidazoles with N-Methylated Congeners

The removal of the imidazole N–H hydrogen-bond donor (HBD count: 0 vs. 1 for the NH analog), together with the lower logP (0.8 vs. ~1.67) and reduced TPSA (31 vs. ~42 Ų) [3], supports the use of 32902-09-3 as a more membrane-permeable scaffold in lead optimisation. Procurement of this compound directly eliminates the need for in-house N-methylation and subsequent purification.

NQO2 Inhibitor Screening and Isosteric Replacement Studies

For laboratories investigating NRH:quinone oxidoreductase 2 (NQO2) as a target in cancer chemotherapy or malaria, literature precedent indicates that N-methylimidazole can serve as a furan bioisostere in this target class [4]. Procuring 32902-09-3 provides a discrete, tractable entry compound for hit-finding screens without requiring multi-step synthesis of the amidine-containing reference series.

Quote Request

Request a Quote for 2-(furan-2-yl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.